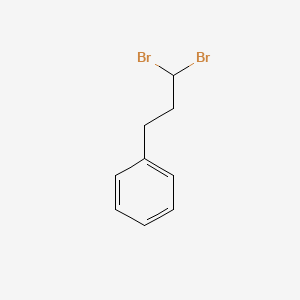
(3,3-Dibromopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dibromopropyl)benzene is an organic compound with the molecular formula C9H10Br2 It consists of a benzene ring substituted with a 3,3-dibromopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3,3-Dibromopropyl)benzene can be synthesized through the bromination of propylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms on the propyl group with bromine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dibromopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to (3-bromopropyl)benzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: (3-Hydroxypropyl)benzene, (3-Aminopropyl)benzene.
Reduction: (3-Bromopropyl)benzene.
Oxidation: (3,3-Dicarboxypropyl)benzene, (3,3-Dialdehydepropyl)benzene.
Wissenschaftliche Forschungsanwendungen
(3,3-Dibromopropyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of flame retardants and other materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and as a building block for bioactive compounds.
Wirkmechanismus
The mechanism of action of (3,3-Dibromopropyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds. Additionally, the compound can undergo metabolic transformations in biological systems, resulting in the formation of reactive intermediates that may interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Bromopropyl)benzene: Similar structure but with only one bromine atom.
(3,3-Dichloropropyl)benzene: Similar structure with chlorine atoms instead of bromine.
(3,3-Diiodopropyl)benzene: Similar structure with iodine atoms instead of bromine.
Uniqueness
(3,3-Dibromopropyl)benzene is unique due to the presence of two bromine atoms on the propyl group, which imparts distinct reactivity and properties compared to its mono-brominated or halogen-substituted analogs. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C9H10Br2 |
|---|---|
Molekulargewicht |
277.98 g/mol |
IUPAC-Name |
3,3-dibromopropylbenzene |
InChI |
InChI=1S/C9H10Br2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
BJSQZVZJWJYJLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


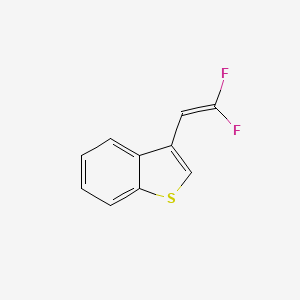
![2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B14122126.png)
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122128.png)
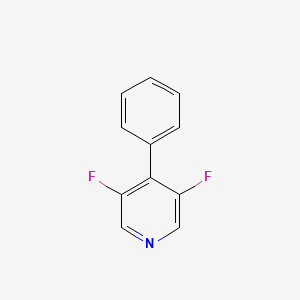
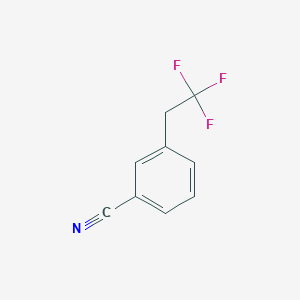

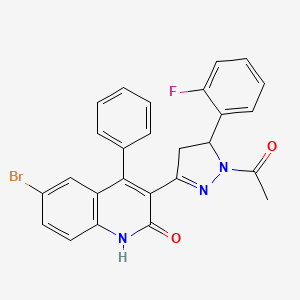
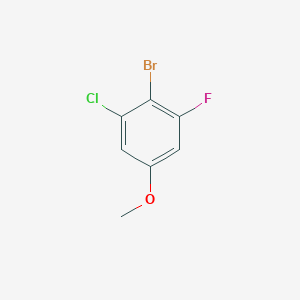
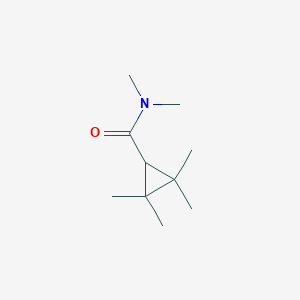
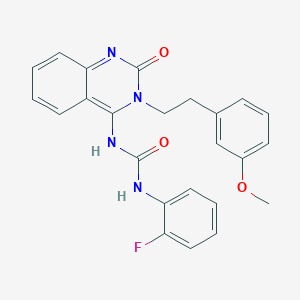
![4-methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122189.png)
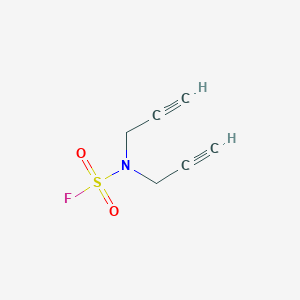
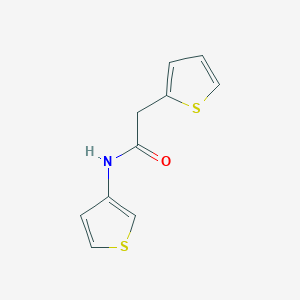
![3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14122198.png)
